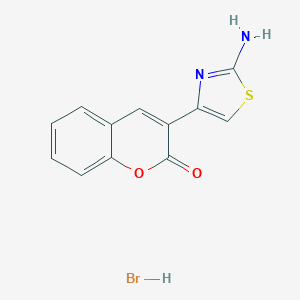

3-(2-Aminothiazol-4-yl)-2h-chromen-2-one

説明

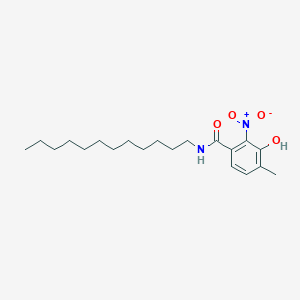

3-(2-Aminothiazol-4-yl)-2h-chromen-2-one is a chemical compound with the molecular formula C12H8N2O2S . It has a molecular weight of 244.27 g/mol . The compound is solid in its physical form .

Synthesis Analysis

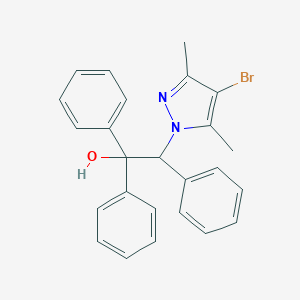

The synthesis of 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one and its derivatives is often achieved through the Hantzsch reaction . This involves the use of 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one and thiourea derivatives .

Molecular Structure Analysis

The molecular structure of 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one has been established by X-ray structural analysis . The compound has a 2D structure and a 3D conformer . The InChI string for the compound is InChI=1S/C12H8N2O2S/c13-12-14-9(6-17-12)8-5-7-3-1-2-4-10(7)16-11(8)15/h1-6H, (H2,13,14) .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 244.27 g/mol . It has a XLogP3-AA value of 2.3, indicating its lipophilicity . The compound is a hydrogen bond donor .

科学的研究の応用

Anticancer Activity

2-Aminothiazole derivatives, including 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one, have shown promising results in anticancer drug discovery . They have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Antioxidant Activity

The 2-aminothiazole scaffold, a key structure in 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one, has been associated with antioxidant activity . Antioxidants play a crucial role in neutralizing harmful free radicals in the body, which can help in preventing various diseases.

Antimicrobial Activity

Compounds with the 2-aminothiazole structure have been found to possess antimicrobial properties . This makes them potentially useful in the development of new antimicrobial drugs.

Anti-inflammatory Activity

2-Aminothiazole-based compounds, including 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one, have been associated with anti-inflammatory activities . They could potentially be used in the treatment of inflammatory diseases.

PI3K Inhibitors

Some 2-aminothiazole derivatives have been suggested as strong PI3K inhibitors . PI3K is an enzyme that’s involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target for anticancer drugs .

Biofilm Formation Inhibitory

There’s also some evidence suggesting that 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one and its derivatives could have biofilm formation inhibitory properties . Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces, and inhibiting their formation could be beneficial in various medical and industrial applications .

作用機序

Target of Action

The primary target of 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .

Mode of Action

The compound interacts with its target enzyme through protein-ligand interactions . The binding affinity of the compound to the enzyme is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound with the highest binding affinity was found to be -7.6 kcal/mol .

Biochemical Pathways

The compound affects the peptidoglycan biosynthesis pathway by inhibiting the activity of UDP-N-acetylmuramate/L-alanine ligase . This results in the disruption of bacterial cell wall synthesis, leading to the death of the bacteria .

Pharmacokinetics

The compound’santibacterial and antifungal potential suggests that it may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for therapeutic use .

Result of Action

The compound exhibits moderate to significant antibacterial and antifungal potential . It has shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also demonstrated antifungal potential against Candida glabrata and Candida albicans .

特性

IUPAC Name |

3-(2-amino-1,3-thiazol-4-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S/c13-12-14-9(6-17-12)8-5-7-3-1-2-4-10(7)16-11(8)15/h1-6H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPCYGDHBSSVKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminothiazol-4-yl)-2h-chromen-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one in the context of the study?

A1: 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one serves as a crucial starting material for synthesizing novel coumarinylimidazo[2,1-b]thiazole derivatives in this study []. The researchers aimed to investigate the in vitro cytotoxic activity of these derivatives against various cancer cell lines.

Q2: What modifications were made to the 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one structure, and what was the rationale behind them?

A2: The researchers first treated 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one with phenacyl bromides. Subsequently, they employed Vilsmeier–Haack and Knoevenagel condensation reactions to introduce diverse substituents onto the core structure []. This approach aimed to explore structure-activity relationships (SAR) and identify derivatives with improved cytotoxic activity against specific cancer cell lines.

Q3: Were there any notable findings regarding the structure-activity relationship (SAR) of the synthesized derivatives?

A3: Yes, the study identified some key SAR trends. For instance, compound 4d, featuring specific substituents on the coumarinylimidazo[2,1-b]thiazole scaffold, exhibited broad-spectrum activity against MCF-7, HepG2, and HeLa cancer cell lines []. This finding suggests that those particular substituents contribute significantly to the compound's cytotoxic potential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(2,4-dichlorobenzyl)-3',3'-dimethyl-3H-naphtho[2,1-b][1,4]oxazine-3-spiro-2'-indoline](/img/structure/B376805.png)

![4-[(2-Amino-4-methylphenyl)imino]-2,6-ditert-butyl-2,5-cyclohexadien-1-one](/img/structure/B376813.png)

![13-(4-Methylphenyl)-5,11-bis[(4-methylphenyl)sulfonyl]-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine](/img/structure/B376816.png)

![2,6-Ditert-butyl-4-[(2,5-dimethylphenyl)imino]-2,5-cyclohexadien-1-one](/img/structure/B376817.png)

![1,2-Bis[1-(1-naphthyl)ethylidene]hydrazine](/img/structure/B376821.png)

![5-[(4-Hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B376822.png)

![1,3-Dimethyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-nitrophenyl)hydrazone]](/img/structure/B376825.png)

![3-[Hydroxy-(3-nitro-phenyl)-methyl]-2,2,6,6-tetramethyl-piperidin-4-one](/img/structure/B376834.png)